1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the azetidine ring, introduction of the sulfonyl group, and subsequent attachment of the boronate ester and trifluoromethoxyphenyl groups. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The boronate ester can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols, making it useful in sensor applications. The sulfonyl group can participate in various biochemical pathways, potentially affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar compounds include other boronate esters and sulfonyl azetidines. Compared to these, 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl)sulfonyl)azetidine is unique due to the presence of the trifluoromethoxy group, which can enhance its stability and reactivity. Similar compounds include:
- 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)azetidine
- 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxyphenyl)sulfonyl)azetidine
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H21BF3NO5S |
---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)phenyl]sulfonylazetidine |
InChI |
InChI=1S/C16H21BF3NO5S/c1-14(2)15(3,4)26-17(25-14)11-6-7-13(12(10-11)24-16(18,19)20)27(22,23)21-8-5-9-21/h6-7,10H,5,8-9H2,1-4H3 |
InChI Key |
PJBNHDRTXUHGFB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)N3CCC3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.